molecular formula C19H23N3O3S2 B2656683 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627816-41-5

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2656683
CAS No.: 627816-41-5
M. Wt: 405.53
InChI Key: CPPDUWGPUWIKGY-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a synthetically produced, complex heterocyclic compound offered for investigative research purposes. This molecule integrates several pharmaceutically relevant motifs, including a pyrrol-2(5H)-one core, a thiazole carbonyl unit, and a thiophene ring. The specific biological activity, mechanism of action, and primary research applications for this compound are currently not defined in the available scientific literature and require further investigation by qualified researchers. Compounds with similar structural features, particularly those containing the thiazole heterocycle, are often explored in medicinal chemistry for their potential biological activities . The presence of multiple hydrogen bond donors and acceptors in its structure suggests potential for targeted molecular interactions. This product is intended for research and development use in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-11-18(27-12(2)20-11)16(23)14-15(13-7-5-10-26-13)22(19(25)17(14)24)9-6-8-21(3)4/h5,7,10,15,24H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDUWGPUWIKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CS3)CCCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole moiety, a pyrrole ring, and a dimethylamino propyl group, which are key for its biological interactions.

Research indicates that the compound exhibits several biological activities through various mechanisms:

  • Anticholinesterase Activity : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is associated with its ability to modulate signaling pathways involved in cell survival and death .
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which play a significant role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTargetModel/Cell TypeIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesteraseRat Hippocampus4.46
NeuroprotectionNeuronal CellsSH-SY5Y CellsNot specified
Anti-inflammatoryCytokine ReleaseJ774A.1 Macrophages77% inhibition

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Alzheimer's Disease Model : In transgenic mice models of Alzheimer's disease, administration of the compound led to a significant reduction in amyloid-beta (Aβ) plaques and improved cognitive function. The study highlighted its dual role as both an AChE inhibitor and a neuroprotective agent .
  • Inflammation Studies : In vitro experiments demonstrated that the compound could reduce the release of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, physical properties, and spectral

Compound Name/Structure Key Substituents Yield (%) m.p. (°C) IR C=O (cm⁻¹) Notable NMR Shifts (δ, ppm) Biological Activity
Target Compound 1-(Dimethylaminopropyl), 4-(2,4-dimethylthiazole-5-carbonyl), 3-OH, 5-(thiophen-2-yl) Not reported
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)-... () Pyrazole, nitrobenzene 79 190.9 1700, 1689 (2C=O) 2.5 (s, 3H, CH3), 3.3 (s, 3H, CH3) Not reported
Compound 7b () Bis-pyrazole, thieno[2,3-b]thiophene 70 >300 1720 (C=O) 2.22 (s, 6H, CH3), 7.52 (s, 2H, pyrazole CH) Not reported
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)... () Pyrazolopyrimidine, 2,4-dimethylthiazole, fluorine substituents 39 252–255 Kinase inhibition (implied by structural motifs)
1-(2-(Diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-... () Diethylaminoethyl, 3,4-dimethoxyphenyl, thiophene-2-carbonyl Not reported
4-[(2,4-Dimethylthiazol-5-yl)carbonyl]-5-(3-ethoxyphenyl)-... () Morpholinylpropyl, 3-ethoxyphenyl, 2,4-dimethylthiazole Not reported

Key Observations

Substituent Effects on Solubility: The dimethylamino and diethylamino groups in the target compound (and analogs) improve solubility compared to nitro- or aryl-substituted compounds (e.g., ’s nitrobenzene derivative) . The hydroxyl group in the target compound may further enhance polarity, unlike the morpholinyl or ethoxyphenyl groups in .

Thermal Stability: Thiophene- and thiazole-containing compounds (e.g., ’s Compound 7b) exhibit higher melting points (>300°C), likely due to extended π-conjugation and rigid heterocyclic frameworks . The target compound’s melting point is unreported but expected to be lower than 300°C due to its flexible dimethylaminopropyl chain.

Spectral Signatures :

  • IR spectra for carbonyl-containing analogs (e.g., and b) show C=O stretches near 1700 cm⁻¹, consistent with the target compound’s thiazole-carbonyl group .
  • NMR signals for aliphatic CH3 groups (δ ~2.2–2.5 ppm) are common across analogs, but aromatic protons vary based on substitution patterns (e.g., thiophene vs. pyrazole) .

’s pyrrolidinone derivatives with thiazole groups showed antimicrobial activity, hinting at possible applications for the target compound if tested .

Contradictions and Limitations

  • Yield Disparities : reports a 79% yield for a nitro-substituted compound, while ’s fluorinated analog has a lower yield (39%), possibly due to steric or electronic challenges in Suzuki couplings .
  • Missing Data : The target compound lacks reported biological or computational data (e.g., docking studies using tools like Multiwfn in ), limiting direct mechanistic comparisons .

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